REACTION_CXSMILES
|
[H-].[Na+].[C:3]([N:10]1[CH2:15][CH2:14][CH:13]([OH:16])[CH2:12][CH2:11]1)([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].[CH2:17](Br)[CH:18]=[CH2:19]>CN(C=O)C>[C:3]([N:10]1[CH2:15][CH2:14][CH:13]([O:16][CH2:19][CH:18]=[CH2:17])[CH2:12][CH2:11]1)([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4] |f:0.1|
|
Name
|
|
Quantity
|
4.3 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
WAIT
|
Details
|
returned after another 10 min
|
Duration
|
10 min
|
Type
|
WAIT
|
Details
|
After 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with 10% KHSO4
|
Type
|
ADDITION
|
Details
|
diluted with H2O (90 mL)
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with EtOAc
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
WASH
|
Details
|
the EtOAc portion washed with H2O, 5% KHSO4, sat. NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 20% |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)N1CCC(CC1)OCC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |